(5E)-3-benzyl-5-(4-nitrobenzylidene)-1,3-thiazolidine-2,4-dione
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Overview
Description
(5E)-3-benzyl-5-(4-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidine family This compound is characterized by its unique structure, which includes a thiazolidine ring substituted with benzyl and nitrobenzylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-benzyl-5-(4-nitrobenzylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-nitrobenzaldehyde with 3-benzyl-1,3-thiazolidine-2,4-dione. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an appropriate solvent like ethanol. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-benzyl-5-(4-nitrobenzylidene)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The benzylidene group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced thiazolidine derivatives.
Substitution: Formation of substituted thiazolidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent due to its biological activities.
Mechanism of Action
The mechanism of action of (5E)-3-benzyl-5-(4-nitrobenzylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or proteins, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (5E)-2-mercapto-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one
- (3E,5E)-3,5-bis(4-nitrobenzylidene)piperidin-4-one
- (2E,5E)-2,5-bis(4-nitrobenzylidene)cyclopentanone
Uniqueness
(5E)-3-benzyl-5-(4-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern on the thiazolidine ring, which imparts distinct chemical and biological properties. Its combination of benzyl and nitrobenzylidene groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H12N2O4S |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
(5E)-3-benzyl-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H12N2O4S/c20-16-15(10-12-6-8-14(9-7-12)19(22)23)24-17(21)18(16)11-13-4-2-1-3-5-13/h1-10H,11H2/b15-10+ |
InChI Key |
SPTMNTGPAUPILC-XNTDXEJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/SC2=O |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=O |
Origin of Product |
United States |
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